2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide
Description
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methoxy-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide |
InChI |
InChI=1S/C20H16N2O3/c1-25-17-8-3-2-5-14(17)19(23)21-11-12-9-10-16-18-13(12)6-4-7-15(18)20(24)22-16/h2-10H,11H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
JVUYRSQNOUAQNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzoic acid with an appropriate indole derivative under acidic conditions to form the desired product . The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Chemistry :
- The target compound replaces the sulfonamide group common in analogs (e.g., 4a, 4e, S10) with a benzamide moiety. This substitution may alter solubility, bioavailability, and target engagement. Sulfonamides often exhibit strong hydrogen-bonding interactions with proteins, while benzamides may prioritize lipophilic interactions .
- The 2-methoxy group on the benzamide could enhance metabolic stability compared to unsubstituted benzamides or sulfonamides .
Synthetic Routes: Sulfonamide derivatives (e.g., 4a, 4e) are synthesized via sulfonyl chloride intermediates (e.g., compound 3 in ), followed by nucleophilic substitution with amines . The target compound likely employs a coupling reaction between a 2-methoxybenzoyl chloride and the 6-aminomethyl-benzo[cd]indole intermediate, analogous to methods described for related benzamides .
Biological Activity :
- Sulfonamide derivatives (e.g., 4e, S10) demonstrate potent TNF-α inhibition, with IC₅₀ values as low as 3.0 µM . The target compound’s benzamide group may shift activity toward other targets (e.g., kinases or epigenetic regulators) or modulate TNF-α affinity.
- Phosphate-bearing analogs (e.g., compounds 26, 27 in ) exhibit improved aqueous solubility but reduced membrane permeability, highlighting a trade-off absent in the target compound .
Functional Analogues in Drug Development
- BTK Inhibitors: Europium-patented BTK inhibitors (e.g., (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide) share the 2-methoxybenzamide motif but lack the benzo[cd]indole core, underscoring the pharmacophoric importance of the methoxy group in kinase binding .
Biological Activity
2-Methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a complex organic compound with the molecular formula and a molecular weight of 332.4 g/mol. This compound features a unique structure characterized by a methoxy group, a benzamide moiety, and an indole derivative, making it an interesting candidate for various biological applications.
Biological Activity
Potential Therapeutic Applications:
Research indicates that compounds similar to 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide exhibit significant biological activities, particularly in the realm of cancer therapy. The compound's ability to interact with various biological targets suggests its potential as an anticancer agent.
Mechanisms of Action:
Preliminary studies have shown that compounds within this class may inhibit key enzymes or receptors involved in disease progression. For instance, interactions with lysosomal pathways have been highlighted as promising for cancer treatment due to their roles in autophagy and apoptosis induction .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide | Acetamide group instead of benzamide | Slightly different pharmacological properties |
| 2-Methoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamide | Propionamide group | Variations in solubility and reactivity |
| N-(4-bromo-phenyl)-N-(5-methylisoxazole)acetamide | Different aromatic substitutions | Potential for distinct biological activity |
The unique substitution pattern of 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide distinguishes it from related compounds, enhancing its chemical and biological properties.
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of benzo[cd]indole derivatives as potential therapeutic agents. A notable study demonstrated that derivatives similar to 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide exhibited potent inhibitory activity against hepatocellular carcinoma migration both in vitro and in vivo . The mechanism involved targeting lysosomes, leading to autophagy and apoptosis .
Key Findings:
- Autophagy and Apoptosis Induction: Compounds similar to 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide have been shown to induce autophagy and apoptosis through lysosome-mediated pathways.
- Binding Affinity Studies: Interaction studies indicate that this compound may bind effectively to specific receptors or enzymes crucial for cancer cell survival and proliferation.
- In Vivo Efficacy: Animal models have demonstrated the compound's potential in reducing tumor growth and metastasis, highlighting its therapeutic promise .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide, and what reaction conditions optimize yield and purity?
- Answer : The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and functionalization of the benzo[cd]indole core. For example, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) facilitates sulfonamide bond formation under inert atmospheres to prevent side reactions. Purification via silica gel column chromatography and characterization by -NMR and ESI-MS ensures product integrity . Solvent selection (e.g., DMF for polar intermediates) and controlled temperatures (0–25°C) are critical for yield optimization.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Answer : Structural elucidation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm connectivity and purity. For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) resolves complex hydrogen-bonding networks and π-π stacking interactions in the solid state. Single-crystal X-ray diffraction (SC-XRD) is employed to determine the three-dimensional conformation, with data collection at low temperatures (e.g., 100 K) to minimize thermal disorder .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software mitigate these issues?
- Answer : Challenges include twinning, weak diffraction, and disorder in flexible substituents (e.g., methoxy groups). SHELXTL (Bruker AXS version) enables robust refinement of high-resolution data through iterative least-squares cycles and anisotropic displacement parameter modeling. For macromolecular applications, SHELXPRO interfaces with density modification tools to resolve phase ambiguities in low-symmetry space groups .
Q. How does the compound interact with BET bromodomains, and what in vitro assays validate its inhibitory activity?
- Answer : The benzo[cd]indole moiety engages BET proteins (e.g., BRD4) via hydrophobic interactions with the acetyl-lysine binding pocket. Competitive fluorescence polarization (FP) assays using fluorescently tagged histone peptides quantify binding affinity (IC₅₀). Dose-response studies in cancer cell lines (e.g., MV4-11 leukemia) assess antiproliferative effects, with Western blotting confirming downregulation of c-MYC and BCL2 .
Q. How do structural modifications (e.g., sulfonamide vs. benzamide substituents) influence the compound’s pharmacokinetic properties?
- Answer : Sulfonamide derivatives exhibit enhanced aqueous solubility due to hydrogen-bonding capacity, while benzamide analogs show improved metabolic stability. In vitro ADME assays (e.g., microsomal stability in liver S9 fractions) and LogP measurements (via HPLC) guide optimization. For example, replacing the methoxy group with a fluorine atom reduces CYP450-mediated oxidation, as validated by LC-MS metabolite profiling .
Methodological Considerations
Q. What experimental strategies address contradictions in biological activity data across structurally similar analogs?
- Answer : Discrepancies may arise from assay variability (e.g., cell permeability differences). Orthogonal validation using SPR (surface plasmon resonance) for binding kinetics and CRISPR-mediated target knockout cells clarifies structure-activity relationships (SAR). Meta-analysis of dose-response curves (e.g., Hill slopes) identifies outliers due to compound aggregation or off-target effects .
Q. How can computational tools predict the compound’s binding modes to understudied epigenetic targets?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with targets like RORγ or HDACs. Virtual screening of the ZINC15 database identifies analogs with improved steric complementarity. Free energy perturbation (FEP) calculations quantify ΔΔG values for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
